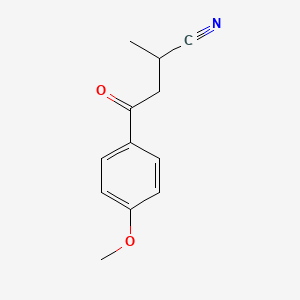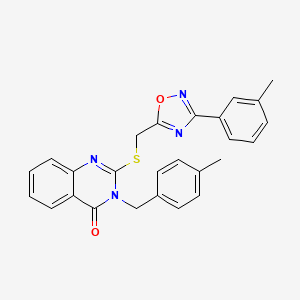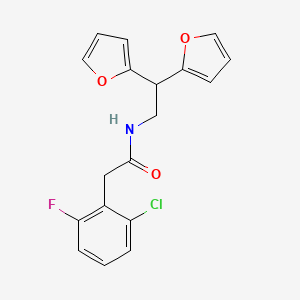
4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile" is a multifunctional molecule that is not directly mentioned in the provided papers. However, related compounds and their reactivity, synthesis, and potential applications in various fields such as biology and chemistry are discussed. These compounds are often used as intermediates in the synthesis of heterocycles and possess biological activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials with nitriles. For instance, 4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, 2-Ethoxymethylene-3-oxobutanenitrile serves as a trifunctional reagent that introduces a three-carbon moiety to amine-substrates . These methods highlight the versatility of nitrile-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using various spectroscopic techniques such as IR, UV, 1H, 13C NMR, and mass spectra . These techniques provide insights into the structural features of the compounds, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of nitrile-containing compounds is diverse. For example, reactions with hydrazines lead to substituted pyrazoles, while reactions with other dinitrogen nucleophiles give access to fused pyrimidines . Additionally, the reactivity of 4-Phenyl-3-oxobutanenitrile derivatives has been explored, proving to be versatile starting materials for the synthesis of polyfunctionally substituted heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. While the provided papers do not directly discuss the properties of "4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile," they do provide information on related compounds. For instance, the presence of a methoxy group can influence the electronic properties and reactivity of the compound . The biological activity of these compounds against bacteria, filamentous fungi, and tumor cells also indicates their potential as bioactive molecules .
Applications De Recherche Scientifique
Synthesis Applications
Novel Compound Synthesis The compound 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile serves as a precursor in the synthesis of various heterocyclic compounds with biological activities. For instance, it's utilized in the formation of substituted pyrazoles and fused pyrimidines, exhibiting antibacterial and antifungal properties, and showing potential against tumor cells (Černuchová et al., 2005). Similarly, its derivatives are involved in synthesizing chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, which are characterized and analyzed for potential applications (Han et al., 2015).
Material Science and Corrosion Inhibition In the realm of material science, derivatives of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile, specifically pyranopyrazole derivatives, have been studied for their corrosion inhibition properties. They show a significant efficiency in preventing mild steel corrosion in acidic solutions, indicating their potential as protective agents in industrial settings (Yadav et al., 2016).
Pharmaceutical and Biomedical Research In pharmaceutical research, the compound's derivatives have been synthesized and studied for their potential antiviral and anticancer activities. Molecular docking studies highlight the promising activity of certain derivatives against targets like the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, suggesting avenues for further drug development (Yaccoubi et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(8-13)7-12(14)10-3-5-11(15-2)6-4-10/h3-6,9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJCVJRWZJGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/no-structure.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)